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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used synthetic inverse
agonists of the Retinoic Acid-related Orphan Receptor alpha (RORa): SR1001 and SR3335.
The information presented herein is collated from published experimental data to assist
researchers in selecting the most appropriate modulator for their specific experimental needs.

Introduction

Retinoic Acid-related Orphan Receptor alpha (RORQ) is a nuclear receptor that plays a crucial
role in regulating a diverse range of physiological processes, including metabolism,
inflammation, and circadian rhythm. As a constitutively active transcription factor, RORa
represents a significant therapeutic target for various diseases. Small molecule inverse
agonists that can suppress the basal activity of RORa are invaluable tools for both basic
research and drug discovery. This guide focuses on two such molecules, SR1001 and SR3335,
detailing their selectivity, potency, and functional effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SR1001 and SR3335 based
on available in vitro data.

Table 1: Binding Affinity and Potency
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Binding Functional
Compound Target(s) . . Reference(s)
Affinity (Ki) Potency (IC50)
Not explicitly

172 nM (RORa),
SR1001 RORa, RORyt reported for [11[2]
111 nM (RORyt)
RORa

SR3335 RORa 220 nM 480 nM [31[4]

Table 2: In Vitro Effects on RORa Target Gene Expression in HepG2 Cells

Compound Target Gene Effect Reference(s)
Glucose-6- Dose-dependent
SR1001 Phosphatase downregulation of [5]
(G6Pase) MRNA
Glucose-6- )
Suppression of mMRNA
SR3335 Phosphatase ) [4]16]
expression
(G6Pase)

Phosphoenolpyruvate )
] Suppression of mMRNA
Carboxykinase [41[6]

expression
(PEPCK)

Key Differentiators

The primary distinction between SR1001 and SR3335 lies in their selectivity. SR3335 is a
selective inverse agonist for RORa, showing minimal to no activity on the related RORy
isoform.[4][7] This selectivity makes it a preferred tool for studies aiming to dissect the specific
roles of RORa without confounding effects from RORy modulation.

In contrast, SR1001 is a dual inverse agonist, targeting both RORa and RORyt with similar
potency.[1][2] This property makes SR1001 suitable for investigations where the combined
inhibition of both RORa and RORYy is desired, such as in the context of Th17 cell differentiation
and autoimmune disease models.[7]
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Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following

diagrams are provided in Graphviz DOT language.
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Caption: RORa Inverse Agonist Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

